(S)-(-)-7-Hydroxy-DPAT hydrochloride

Description

Molecular Formula and Stereochemical Configuration

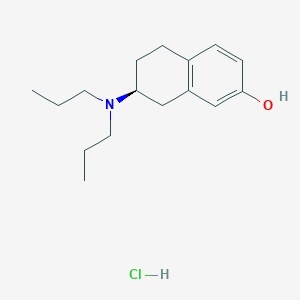

The molecular formula of (S)-(-)-7-Hydroxy-2-(dipropylamino)tetralin hydrochloride is established as C16H26ClNO, with the base compound having the formula C16H25NO combined with the hydrochloride salt. The compound possesses a molecular weight of 283.83 grams per mole when measured as the hydrochloride salt. The stereochemical configuration is precisely defined by the (S)-configuration at the 7-position of the tetralin ring system, which corresponds to the (-)-optical rotation observed experimentally.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as (7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride. The Simplified Molecular Input Line Entry System representation reveals the stereochemical specification: CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl, where the @H notation indicates the specific three-dimensional arrangement around the chiral center. This precise stereochemical definition is crucial for understanding the compound's biological activity, as the (S)-enantiomer exhibits significantly different pharmacological properties compared to its (R)-counterpart.

The compound's Chemical Abstracts Service registry number is 93503-07-2, providing a unique identifier for this specific enantiomer. The tetrahydronaphthalene backbone contains a hydroxyl group at the 2-position and a dipropylamino substituent at the 7-position, creating the characteristic pharmacophore responsible for dopamine receptor interaction. The stereochemical configuration at carbon-7 determines the spatial orientation of the dipropylamino group, which directly influences the compound's binding affinity and selectivity profile.

Crystallographic Data and Solid-State Properties

The solid-state characterization of (S)-(-)-7-Hydroxy-2-(dipropylamino)tetralin hydrochloride reveals important physical properties that influence its handling and formulation characteristics. The compound exists as a crystalline solid under standard conditions, with specific storage requirements indicating stability at temperatures between 2-8°C. The crystalline nature suggests an ordered arrangement of molecules in the solid state, following principles of crystal packing that minimize energy while maximizing intermolecular interactions.

Crystal structure analysis, while not specifically detailed in available literature for this compound, can be understood through general crystallographic principles. In crystallography, the crystal structure describes the ordered arrangement of atoms, ions, or molecules in a crystalline material, where the smallest repeating unit having full symmetry is the unit cell. The hydrochloride salt formation likely influences the crystal packing through ionic interactions between the protonated amino group and the chloride counterion, creating a more stable crystalline lattice compared to the free base form.

The physical appearance is typically described as a white to off-white solid, indicating minimal electronic absorption in the visible spectrum. Storage conditions recommend desiccation at low temperatures, suggesting sensitivity to moisture that could affect the crystalline integrity. The compound's solid-state stability is enhanced through proper packaging and storage under inert atmospheric conditions, preventing degradation that might occur through oxidation or hydrolysis pathways.

Solubility characteristics in various solvents provide additional insight into the solid-state properties. The compound demonstrates solubility in polar protic solvents such as water and methanol, consistent with the ionic nature of the hydrochloride salt. This solubility profile reflects the balance between the lipophilic tetralin core and the hydrophilic protonated amino group, making it suitable for both aqueous and organic solvent systems depending on concentration requirements.

Comparative Analysis of Enantiomeric Forms: (S) vs. (R) Configurations

The enantiomeric comparison between (S)-(-)-7-Hydroxy-2-(dipropylamino)tetralin hydrochloride and its (R)-(+)-counterpart reveals fundamental differences in biological activity and molecular recognition. The (S)-enantiomer is characterized as the less active form when compared to (R)-(+)-7-Hydroxy-2-(dipropylamino)tetralin hydrochloride in dopamine D3 receptor binding assays. This difference in activity highlights the critical importance of stereochemical configuration in drug-receptor interactions.

Molecular weight differences between the enantiomers are minimal, as both possess identical molecular formulas but differ in their three-dimensional spatial arrangements. The (R)-(+)-enantiomer, with CAS number 82730-72-1, demonstrates enhanced potency at dopamine receptors, particularly showing selectivity for the D3 subtype. Comparative binding studies indicate that the (R)-configuration provides optimal spatial alignment with the receptor binding site, while the (S)-configuration results in suboptimal positioning and reduced affinity.

Optical rotation measurements provide a quantitative method for distinguishing between enantiomers. The (S)-form exhibits a negative optical rotation, designated by the (-) prefix, while the (R)-form shows positive rotation, indicated by the (+) prefix. These optical properties result from the differential interaction of plane-polarized light with the chiral molecular structure, serving as a reliable method for enantiomeric identification and purity assessment.

The pharmacological profile differences extend beyond simple binding affinity to include selectivity patterns across dopamine receptor subtypes. Research indicates that enantiomeric selectivity varies among receptor subtypes, with the (R)-form showing pronounced selectivity for D3 over D2 receptors, while the (S)-form demonstrates reduced overall activity across all tested receptor types. This selectivity pattern reflects the precise geometric requirements for optimal receptor binding and suggests different conformational preferences when bound to distinct receptor subtypes.

Hydrochloride Salt Formation and Ionic Characterization

The formation of the hydrochloride salt represents a critical aspect of (S)-(-)-7-Hydroxy-2-(dipropylamino)tetralin's pharmaceutical development, converting the basic amine functionality into a stable, water-soluble ionic form. The salt formation occurs through protonation of the tertiary amino nitrogen by hydrochloric acid, creating a positively charged ammonium ion paired with a chloride counterion. This ionic interaction significantly enhances the compound's aqueous solubility compared to the free base form, facilitating its use in biological systems.

The stoichiometry of salt formation is 1:1, with each molecule of the base compound associating with one equivalent of hydrochloric acid. The resulting ionic character influences multiple physicochemical properties, including solubility, stability, and crystalline packing arrangements. The protonated amino group carries a formal positive charge, while the chloride ion provides the balancing negative charge, creating an internally compensated ionic system that maintains overall electrical neutrality.

Ionic characterization through various analytical techniques confirms the salt's composition and purity. The presence of the chloride ion can be detected through halide-specific analytical methods, while the protonated state of the amino group influences the compound's behavior in pH-dependent systems. The pKa value of the parent amine functionality, while not specifically reported for this enantiomer, likely falls within the typical range for tertiary amines, suggesting that protonation is favored under physiological conditions.

The hydrochloride salt formation also impacts the compound's thermal properties and stability profile. The ionic interactions between the protonated amino group and chloride ion contribute to the overall lattice energy of the crystalline form, potentially raising the melting point compared to the free base. Storage stability is enhanced through the salt formation, as the ionic character reduces volatility and provides protection against atmospheric moisture that might otherwise lead to degradation through hydrolysis or oxidation pathways.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGJJRWBJWNTG-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a synthetic compound recognized primarily for its role as a selective agonist for the dopamine D3 receptor. This compound has garnered significant attention in neuropharmacological research due to its implications in various dopamine-related behaviors and disorders, including addiction and schizophrenia.

Chemical Structure and Properties

This compound is a derivative of 7-hydroxy-N,N-dipropyl-2-aminotetralin. Its chemical structure allows it to selectively interact with dopamine receptors, particularly the D3 subtype. The compound exhibits notable selectivity, with a high affinity for D3 receptors compared to D2 and D1 receptors, making it a valuable tool for studying dopaminergic signaling pathways.

The primary mechanism of action of this compound involves its agonistic activity at the D3 receptor. Research indicates that this compound can inhibit locomotion in animal models, suggesting its role in modulating dopaminergic pathways associated with motor control and reward mechanisms. Specifically, at low doses, it selectively activates D3 receptors without significantly impacting D2 receptors, which is crucial for understanding its potential therapeutic applications.

Binding Affinity and Selectivity

The binding affinity of this compound has been characterized through various studies. The following table summarizes its Ki values across different dopamine receptor subtypes:

| Receptor | Ki Value (nM) |

|---|---|

| D3 | ~1 |

| D2 | ~10 |

| D4 | ~650 |

| D1 | ~5000 |

These values highlight the compound's high selectivity for the D3 receptor, which is essential for its pharmacological effects .

Behavioral Studies

Several studies have evaluated the behavioral effects of this compound in rodent models. For instance, a study demonstrated that this compound inhibits locomotion under novel environmental conditions in wild-type mice but shows no measurable behavioral effect in D3 receptor knockout mice. This suggests that the observed locomotor inhibition is indeed mediated through the activation of D3 receptors .

Furthermore, at low doses, this compound does not affect locomotion in acclimated mice, indicating that its effects are context-dependent and may vary with environmental factors .

Case Studies

Case Study 1: Dopaminergic Modulation in Addiction

In a study focusing on addiction models, this compound was administered to assess its impact on substance-seeking behavior. The results indicated that activation of D3 receptors could reduce drug-seeking behaviors, suggesting potential therapeutic applications in treating addiction disorders.

Case Study 2: Schizophrenia Research

Research exploring the role of dopamine in schizophrenia has utilized this compound to investigate its effects on psychotic symptoms. The findings suggest that selective activation of D3 receptors may help mitigate certain symptoms associated with schizophrenia, providing a pathway for developing novel treatments.

Scientific Research Applications

Pharmacological Characteristics

(S)-7-OH-DPAT is known for its selectivity towards the D3 dopamine receptor over other dopamine receptors (D2, D1, and D4). The binding affinity of (S)-7-OH-DPAT for the D3 receptor is significantly higher than that for the D2 receptor, with ratios ranging from 5.2 to 78-fold depending on the assay conditions . This selectivity makes it a valuable tool in studying the role of D3 receptors in various physiological and pathological processes.

Neurogenesis and Neuroprotection

Research indicates that (S)-7-OH-DPAT plays a role in neurogenesis, particularly in models of Parkinson's disease. In studies involving rat models, administration of (S)-7-OH-DPAT resulted in a significant increase in bromodeoxyuridine (BrdU)-positive cell counts in the substantia nigra, suggesting enhanced neurogenesis . This effect was observed alongside behavioral improvements in skilled reaching tasks, indicating potential therapeutic benefits for neurodegenerative conditions.

Behavioral Studies

(S)-7-OH-DPAT has been used to study locomotor activity and behavioral responses under various conditions. In wild-type mice, it was shown to inhibit locomotion in novel environments without affecting acclimated mice, suggesting its utility in exploring the behavioral implications of D3 receptor activation . This has implications for understanding how D3 receptor modulation might influence behaviors associated with novelty and exploration.

Addiction Research

(S)-7-OH-DPAT has been employed in addiction studies, particularly concerning cocaine dependence. Its administration in animal models has provided insights into the neurobiological mechanisms underlying addiction and withdrawal symptoms . The compound’s ability to selectively activate D3 receptors allows researchers to dissect the pathways involved in addiction-related behaviors.

Data Tables

The following table summarizes key findings from various studies involving (S)-(-)-7-Hydroxy-DPAT hydrochloride:

Neurogenesis Enhancement

In a study examining the effects of (S)-7-OH-DPAT on neurogenesis, rats treated with the compound showed a marked increase in neural progenitor cell proliferation compared to controls. This suggests that D3 receptor activation may facilitate recovery processes following neurotoxic damage .

Behavioral Impact on Locomotion

Another investigation focused on the behavioral impact of (S)-7-OH-DPAT revealed that while it suppressed locomotion under novel conditions, acclimated subjects did not exhibit this response. This differential effect highlights the importance of environmental context when studying D3 receptor pharmacology .

Preparation Methods

Synthesis of the Free Base (S)-7-Hydroxy-DPAT

The synthetic approach typically involves the following key steps:

Starting materials: The synthesis often begins with a tetralone or tetralin derivative, which is functionalized to introduce the hydroxy group at the 7-position.

Chiral induction or resolution: The stereochemistry at the 2-position (the chiral center) is introduced either by asymmetric synthesis methods or by resolution of racemic mixtures using chiral auxiliaries or chromatographic techniques.

Amination: The dipropylamino side chain is introduced via nucleophilic substitution or reductive amination, depending on the synthetic route.

Hydroxy group introduction: Hydroxylation at the 7-position is achieved through selective oxidation or by using hydroxy-substituted precursors.

Formation of the Hydrochloride Salt

After obtaining the free base, the hydrochloride salt is prepared by:

Dissolving the free base in an appropriate solvent such as ethanol or ethyl acetate.

Adding hydrochloric acid (HCl) gas or a solution of HCl in an organic solvent under controlled temperature.

Precipitation of the hydrochloride salt is induced by cooling or by adding a non-solvent such as diethyl ether.

The solid salt is collected by filtration and dried under vacuum.

Detailed Synthetic Procedures and Research Findings

Representative Synthetic Route (Literature-Based)

A typical synthetic route reported in the literature involves:

Step 1: Synthesis of 7-hydroxy-2-aminotetralin intermediate via selective hydroxylation of 2-aminotetralin.

Step 2: Alkylation of the amine group with propyl bromide or propyl chloride under basic conditions to introduce dipropylamino functionality.

Step 3: Resolution of racemic mixture using chiral chromatography or crystallization with chiral acids to isolate the (S)-enantiomer.

Step 4: Conversion of the free base to the hydrochloride salt as described above.

Analytical Characterization

NMR Spectroscopy: ^1H and ^13C NMR confirm the chemical structure and stereochemistry.

Mass Spectrometry: High-resolution MS confirms molecular weight and purity.

Elemental Analysis: Confirms composition within ±0.4% of calculated values.

Chiral HPLC: Used to assess enantiomeric purity.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Starting Material | Tetralin or Tetralone derivative | Commercially available or synthesized | Hydroxylation site-specific |

| Chiral Induction/Resolution | Asymmetric synthesis or chiral resolution | Chiral catalysts, chromatography | Ensures (S)-enantiomer purity |

| Amination | Introduction of dipropylamino group | Propyl halides, base | Nucleophilic substitution |

| Hydrochloride Salt Formation | Salt formation with HCl | HCl gas or solution, solvent | Enhances solubility and stability |

| Purification | Crystallization, chromatography | Silica gel, preparative TLC | Achieves >95% purity |

| Characterization | NMR, MS, elemental analysis, chiral HPLC | Standard analytical instruments | Confirms identity and purity |

Research Findings and Practical Notes

The stereoselective synthesis or resolution is critical to obtain the biologically active (S)-enantiomer, as the (R)-enantiomer exhibits different pharmacological profiles.

The hydrochloride salt form is preferred for its enhanced aqueous solubility, facilitating formulation for biological assays.

Solvent addition during salt formation must be controlled to avoid precipitation of impurities.

Analytical methods such as NMR and chiral HPLC are essential for confirming the structural integrity and enantiomeric excess.

Preparation of stock solutions for experimental use requires stepwise addition of solvents to maintain clarity and stability, with physical aids such as vortexing or sonication recommended to ensure complete dissolution.

Q & A

Basic Research Questions

Q. What is the receptor selectivity profile of (S)-(-)-7-Hydroxy-DPAT hydrochloride, and how does it compare to structurally similar dopamine agonists?

- Methodological Answer : Receptor selectivity is typically assessed via competitive binding assays using radiolabeled ligands in transfected cell lines expressing dopamine receptor subtypes (e.g., D2, D3). For this compound, studies indicate high selectivity for D3 receptors (Ki values in the low nanomolar range for D3 vs. micromolar for D2). Comparative analysis with enantiomers like (R)-(+)-7-Hydroxy-DPAT hydrobromide ( ) reveals stereospecific binding, emphasizing the need for chiral separation techniques during synthesis and purity validation. Researchers should cross-reference binding data with functional assays (e.g., cAMP inhibition) to confirm agonist activity .

Q. What analytical methods are recommended for quantifying this compound in experimental formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) is preferred for quantification, ensuring method validation per ICH guidelines (linearity, accuracy, precision). Sample preparation may involve solid-phase extraction to isolate the compound from biological matrices. For stability studies, monitor degradation under varying pH and temperature conditions using accelerated stability protocols. Reference standards should be characterized via nuclear magnetic resonance (NMR) and elemental analysis to confirm identity and purity ( ) .

Q. What are the standard protocols for preparing stock solutions of this compound to ensure stability in pharmacological assays?

- Methodological Answer : Dissolve the compound in deionized water or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM, aliquot into sterile vials, and store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis. For in vitro assays, dilute in buffer solutions (e.g., PBS, pH 7.4) immediately before use. Verify solubility and stability via spectrophotometric scans (e.g., 240–300 nm) over 24 hours. Include vehicle controls to rule out solvent effects on receptor activity () .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinity data for this compound across different experimental systems?

- Methodological Answer : Contradictions may arise from variations in receptor expression levels, assay conditions (e.g., buffer ionic strength, temperature), or ligand batch purity. To resolve these:

- Replicate experiments using identical protocols and cell lines (e.g., HEK-293 vs. CHO cells).

- Validate ligand purity via orthogonal methods (HPLC, MS).

- Perform meta-analyses of published data, highlighting methodological differences (e.g., radioligand type, filtration vs. centrifugation in binding assays). Statistical tools like Bland-Altman plots can quantify systematic biases ( ) .

Q. What experimental designs are optimal for differentiating D3 vs. D2 receptor activation by this compound in vivo?

- Methodological Answer : Use selective D3 or D2 receptor knockout (KO) rodent models paired with behavioral paradigms (e.g., locomotor activity, prepulse inhibition). Administer this compound at doses ranging from 0.1–10 mg/kg (intraperitoneal or subcutaneous). Compare responses to selective antagonists (e.g., SB-277011-A for D3, L-741,626 for D2). Include microdialysis to measure dopamine release in target brain regions (e.g., nucleus accumbens). Ensure blinding and randomization to reduce bias ( ) .

Q. What considerations are critical when designing longitudinal studies to assess the neurochemical effects of this compound in animal models?

- Methodological Answer :

- Dosage : Conduct dose-response studies to identify subthreshold and effective doses, minimizing receptor desensitization.

- Temporal Sampling : Collect tissue/plasma samples at multiple timepoints (e.g., 30 min, 1 h, 24 h post-administration) to assess pharmacokinetics and pharmacodynamics.

- Endpoint Selection : Combine behavioral tests (e.g., forced swim test for depression-like effects) with immunohistochemistry (e.g., c-Fos expression in mesolimbic pathways).

- Data Normalization : Use baseline measurements and sham-treated controls to account for inter-individual variability. Statistical methods like mixed-effects models are recommended for longitudinal data ( ) .

Guidelines for Data Presentation

- Tables : Present receptor binding affinities (Ki/EC50 values), pharmacokinetic parameters (t1/2, Cmax), and dose-response data in structured tables. Include SEM/confidence intervals and statistical significance markers (e.g., *, **) ( ).

- Figures : Use line graphs for time-course studies and bar charts for comparative analyses. Annotate schematics of experimental workflows (e.g., synthesis pathways, assay designs) to enhance reproducibility ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.